Z-Phe-OH

描述

属性

IUPAC Name |

(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151276 |

Source

|

| Record name | Carbobenzoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-13-3 |

Source

|

| Record name | Benzyloxycarbonyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Phe-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a pivotal building block in peptide synthesis and a valuable tool in drug discovery. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its synthesis and characterization. Furthermore, it visualizes its role in key biochemical processes and synthetic workflows.

Core Chemical Properties and Structure

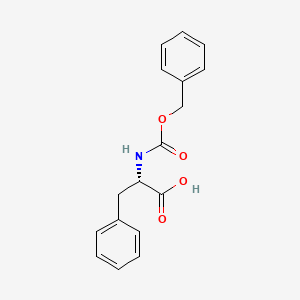

This compound, systematically named (2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoic acid, is an N-terminally protected derivative of the amino acid L-phenylalanine.[1] The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amine group from participating in unwanted reactions during peptide bond formation.[2]

Molecular Structure:

The structure of this compound consists of an L-phenylalanine core, where the alpha-amino group is acylated with a benzyloxycarbonyl group. This imparts a significant hydrophobic character to the molecule.

Chemical Identifiers:

-

CAS Number: 1161-13-3

-

Molecular Formula: C₁₇H₁₇NO₄[3]

-

Molecular Weight: 299.32 g/mol [1]

-

InChI Key: RRONHWAVOYADJL-HNNXBMFYSA-N

-

SMILES: C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing essential data for its handling, application, and characterization.

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 85-87 °C (literature) |

| Boiling Point | 440.65°C (rough estimate)[4] |

| Density | 1.1441 g/cm³ (rough estimate)[4] |

| Optical Rotation | [α]20/D +5° (c = 5 in acetic acid) |

| pKa (Predicted) | 3.86 ± 0.10[4] |

| Solvent | Solubility |

| DMF | Sparingly[4] |

| DMSO | Slightly[4], Soluble (100 mg/mL with ultrasound)[5] |

| Methanol (B129727) | Slightly[4] |

| Ethanol | Soluble |

| Water | Insoluble |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from L-phenylalanine and benzyl (B1604629) chloroformate.

Materials:

-

L-phenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of benzyl chloroformate in dioxane dropwise to the cooled amino acid solution while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and then recrystallize from an appropriate solvent system such as ethyl acetate/hexane to yield pure this compound.

Analytical Characterization

Objective: To confirm the structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6][8]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the this compound structure.

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6][9]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[9]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[10]

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretch of the carbamate (B1207046), the C=O stretches of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile (B52724) with a small amount of formic acid to aid in protonation.[6]

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.[6]

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.[6] Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation.

-

Data Analysis: Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the benzyl group or the entire benzyloxycarbonyl group. The fragmentation of peptides typically results in b and y ions, which can be used to confirm the amino acid sequence.[11][12]

Applications and Workflows

This compound is a cornerstone in the synthesis of peptides, particularly in the pharmaceutical industry for the development of peptide-based drugs.[13] Its protected amine allows for controlled, stepwise addition to a growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating a this compound residue into a peptide chain using solid-phase peptide synthesis (SPPS). In modern SPPS, Fmoc protection is more common; however, the Z-group is historically significant and still used in solution-phase synthesis and for specific applications. The diagram shows a conceptual workflow.[14][15][16]

Role as an Enzyme Inhibitor

Peptides and amino acid derivatives containing a phenylalanine residue can act as inhibitors for various enzymes, often through competitive inhibition where they bind to the active site. The bulky benzyl group of phenylalanine can play a key role in this binding.[17][18]

The diagram below illustrates the principle of competitive enzyme inhibition.

References

- 1. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(Benzyloxycarbonyl)-L-phenylalanine | CAS Number 1161-13-3 [klivon.com]

- 4. lookchem.com [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Khan Academy [khanacademy.org]

- 18. Competitive inhibition - Wikipedia [en.wikipedia.org]

Synthesis of N-benzyloxycarbonyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for N-benzyloxycarbonyl-L-phenylalanine (Cbz-L-Phe or Z-L-Phe), a crucial building block in peptide synthesis and drug development. This document details the prevalent Schotten-Baumann reaction, outlines alternative synthetic approaches, and presents detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized to facilitate understanding.

Introduction

N-benzyloxycarbonyl-L-phenylalanine is an N-protected form of the amino acid L-phenylalanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling. Its stability under various conditions and its facile removal by catalytic hydrogenation make it an indispensable tool in the synthesis of peptides and complex organic molecules. This guide explores the most common and effective methods for its preparation.

Core Synthesis Method: The Schotten-Baumann Reaction

The most widely employed method for the synthesis of N-benzyloxycarbonyl-L-phenylalanine is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of L-phenylalanine with benzyl (B1604629) chloroformate under aqueous alkaline conditions. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The overall transformation is depicted below:

Caption: Schotten-Baumann reaction for Cbz-L-Phe synthesis.

Detailed Experimental Protocol

This protocol is adapted from established Schotten-Baumann procedures for the N-protection of amino acids.

Materials:

-

L-Phenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolution of L-Phenylalanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of sodium hydroxide (1.1 equivalents) dropwise. The rate of addition should be controlled to keep the reaction temperature below 10 °C. The pH of the reaction mixture should be maintained in the range of 9-10.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with dichloromethane or diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of N-benzyloxycarbonyl-L-phenylalanine will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or chloroform/petroleum ether.

-

Dry the purified product under vacuum to a constant weight.

-

Alternative Synthesis Methods

While the Schotten-Baumann reaction is the most common, other methods for the synthesis of N-benzyloxycarbonyl-L-phenylalanine exist.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for peptide bond formation and, by extension, for the introduction of protecting groups. Proteases such as papain can catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester.[1] While not a direct synthesis of Cbz-L-Phe, this demonstrates the potential for enzymatic routes in related transformations. The development of specific enzymes for the direct N-benzyloxycarbonylation of L-phenylalanine is an area of ongoing research.

The general concept of an enzymatic approach is outlined below:

Caption: General workflow for enzymatic Cbz-L-Phe synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Schotten-Baumann synthesis of N-benzyloxycarbonyl-L-phenylalanine, based on analogous and established procedures.

| Parameter | Value/Condition | Reference/Note |

| Reactants | ||

| L-Phenylalanine | 1 equivalent | |

| Benzyl Chloroformate | 1.05 - 1.2 equivalents | Excess to ensure complete reaction. |

| Base (NaOH) | 2 - 2.2 equivalents | To dissolve phenylalanine and neutralize HCl. |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C (addition), Room Temp. (stirring) | To control exothermicity and minimize side reactions. |

| Reaction Time | 2 - 4 hours | |

| Solvent | Water and an organic solvent (for work-up) | Typically a biphasic system for purification. |

| Yield and Purification | ||

| Typical Yield | 80 - 95% | Highly dependent on reaction scale and conditions. |

| Purification Method | Recrystallization | Common solvents: Ethyl acetate/hexane. |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis and purification of N-benzyloxycarbonyl-L-phenylalanine via the Schotten-Baumann reaction.

Caption: Workflow for Cbz-L-Phe synthesis and purification.

Conclusion

The synthesis of N-benzyloxycarbonyl-L-phenylalanine is a fundamental procedure in peptide chemistry. The Schotten-Baumann reaction remains the most reliable and high-yielding method for its preparation on a laboratory scale. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. While enzymatic methods present a promising green alternative, they are currently less established for this specific transformation. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

A Technical Guide to the Solubility of Z-Phe-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a critical building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a key data point has been identified, which is presented in the table below. For other solvents, qualitative descriptors are often used.

| Organic Solvent | Chemical Formula | Solubility of this compound | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1][2] | Ultrasonic assistance may be required. It is also noted that hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended. |

| Dimethylformamide (DMF) | C₃H₇NO | Sparingly soluble | No quantitative data available. |

| Methanol | CH₃OH | Slightly soluble[1] | One source describes it as having "almost transparency," suggesting good solubility, but quantitative data is lacking. |

| Ethanol | C₂H₅OH | No quantitative data available | - |

| Acetone | C₃H₆O | No quantitative data available | - |

| Ethyl Acetate | C₄H₈O₂ | No quantitative data available | - |

| Dichloromethane (DCM) | CH₂Cl₂ | No quantitative data available | - |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a specific organic solvent. This method is reliable for compounds that are non-volatile and thermally stable at the drying temperature.

Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, solvent-resistant sample containers (e.g., glass vials) for drying

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount will depend on the expected solubility; a good starting point is to add enough solid so that a significant amount remains undissolved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Filter the supernatant into a pre-weighed, clean, and dry sample container. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the sample container with the filtered solution to determine the mass of the solution.

-

Place the sample container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its melting point of 85-87°C is recommended). Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show a negligible change in mass.

-

Record the final mass of the sample container with the dried this compound residue.

-

-

Calculation of Solubility:

-

Mass of the filtered solution: (Mass of container + solution) - (Mass of empty container)

-

Mass of the dissolved this compound: (Mass of container + dried residue) - (Mass of empty container)

-

Mass of the solvent: (Mass of the filtered solution) - (Mass of the dissolved this compound)

-

Solubility (in mg/mL): (Mass of the dissolved this compound in mg) / (Volume of the solvent in mL). The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination of this compound.

References

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Z-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a crucial building block in peptide synthesis and various pharmaceutical applications. The document details its key characteristics, presents quantitative data in a structured format, and outlines standard experimental protocols for its analysis.

Core Physical and Chemical Properties

This compound, with the CAS Number 1161-13-3, is an N-terminally protected derivative of the amino acid L-phenylalanine.[1][2][3] The benzyloxycarbonyl (Z) group serves as a critical protecting group in solution-phase peptide synthesis, preventing unwanted reactions at the amino terminus.[1][4]

Appearance: The compound typically presents as a white to off-white crystalline or amorphous powder.[2][3][5][6]

Solubility: this compound exhibits limited solubility in some common laboratory solvents. It is sparingly soluble in dimethylformamide (DMF) and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2]

Storage: Recommended storage conditions vary, with some suppliers suggesting room temperature, while others advise refrigeration at 0-8 °C for optimal stability.[2][5][7]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 85-87 °C (literature value) | [1][2][3][4][6] |

| Molecular Formula | C₁₇H₁₇NO₄ | [1][8][9][10] |

| Molecular Weight | 299.32 g/mol | [1][2][8] |

| CAS Number | 1161-13-3 | [1][2][7][9] |

| Optical Activity | [α]²⁰/D +5° (c=5 in acetic acid) | [1][4] |

| pKa (Predicted) | 3.86 ± 0.10 | [2] |

| Density (Estimate) | ~1.14 g/cm³ | [2][11] |

| Boiling Point (Estimate) | ~440.7 °C | [2][11] |

Experimental Protocols

Accurate determination of physical characteristics, particularly the melting point, is contingent on sample purity. Therefore, a protocol for recrystallization is provided alongside the methodology for melting point determination.

Recrystallization is a standard procedure to purify solid organic compounds. An impure sample will exhibit a depressed and broadened melting point range.

Objective: To purify this compound by removing impurities.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane mixture)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The solution should become supersaturated, leading to the formation of crystals. Cooling may be further promoted by placing the flask in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent before analysis.

Objective: To determine the melting point range of purified this compound.

Materials:

-

Purified, dry this compound powder

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

Methodology:

-

Sample Preparation: Finely crush the dry this compound crystals into a powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting point. For a known substance like this compound, the temperature can be raised quickly to about 15-20 °C below the expected melting point (i.e., to ~70 °C).

-

Observation: Reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Recording the Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the first to the second recorded temperature. A pure sample should have a sharp melting range of 1-2 °C.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationships between the physical characteristics of this compound.

Caption: Experimental workflow for melting point determination.

Caption: Logical relationships of this compound characteristics.

References

- 1. This compound 99 1161-13-3 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 4. This compound 99 1161-13-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cbthis compound, CAS No. 1161-13-3 - iChemical [ichemical.com]

- 7. achemtek.com [achemtek.com]

- 8. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. This compound - Bachem AG [bioscience.co.uk]

- 11. echemi.com [echemi.com]

CAS number and molecular weight of Z-Phe-OH.

An In-depth Technical Guide on Z-Phe-OH

For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This document provides core technical data for this compound, also known as N-(Benzyloxycarbonyl)-L-phenylalanine.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and chemical synthesis.

| Identifier | Value |

| Synonyms | N-(Carbobenzyloxy)-L-phenylalanine, Z-L-Phenylalanine[1][2][3] |

| CAS Number | 1161-13-3[1][4][5][6][7] |

| Molecular Formula | C₁₇H₁₇NO₄[4][5][6] |

| Molecular Weight | 299.32 g/mol [1][4][5][7] |

| Appearance | White to off-white powder[5] |

| Purity | ≥98%[5] |

| Melting Point | 85-87 °C[2] |

| EC Number | 214-599-3[7] |

Logical Relationship Diagram

The following diagram illustrates the hierarchical identification of this compound, from its common name to its specific molecular identifiers.

References

Navigating the Stability of Z-Phe-OH: A Technical Guide for Researchers

An In-depth Guide to the Storage, Stability, and Handling of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) for Researchers, Scientists, and Drug Development Professionals.

N-Benzyloxycarbonyl-L-phenylalanine (this compound) is a critical building block in peptide synthesis and a valuable tool in biochemical research, notably as an inhibitor of enzymes like thermolysin. Ensuring its integrity through proper storage and handling is paramount for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the stability and storage conditions for this compound, details on potential degradation pathways, and standardized protocols for stability assessment.

Core Stability and Storage Parameters

The stability of this compound is contingent on its physical state (solid or in solution) and environmental factors such as temperature, light, and humidity. Adherence to recommended storage conditions is crucial to prevent degradation and maintain the purity of the compound.

Recommended Storage Conditions

Quantitative data from various suppliers on the recommended storage conditions for this compound are summarized below. These conditions are designed to minimize degradation and ensure the long-term viability of the compound.

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| 0-8°C | Not Specified | [2] | |

| Room Temperature | Not Specified | [3] | |

| In Solvent (Solution) | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

Understanding Degradation Pathways

This compound, like other N-protected amino acids, is susceptible to degradation under various stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods and for ensuring the compound's fitness for use.

A logical workflow for assessing the stability of this compound involves subjecting the compound to a series of stress conditions and analyzing the resulting degradation.

Potential Degradation Mechanisms:

-

Hydrolysis: The amide bond of the benzyloxycarbonyl protecting group and the carboxylic acid ester (if applicable) can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of phenylalanine, benzyl (B1604629) alcohol, and carbon dioxide.

-

Oxidation: The phenyl group of the phenylalanine residue and the benzyl group of the protecting group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under photolytic conditions.

-

Thermal Degradation: Elevated temperatures can lead to decarboxylation or other decomposition reactions. For N-protected amino acids, thermal degradation can result in the formation of various volatile compounds.

-

Photodegradation: Exposure to UV or visible light can induce degradation, especially for aromatic compounds like this compound.

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following protocols are provided as a template and should be optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis. If no degradation is observed, repeat with 1 M HCl.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for HPLC analysis. If no degradation is observed, repeat at a higher temperature (e.g., 40°C).

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at various intervals for HPLC analysis.

-

Thermal Degradation: Store a solid sample of this compound in an oven at 60°C for 7 days. Also, prepare a solution of this compound in a suitable solvent (e.g., methanol/water) and incubate at 60°C. Analyze samples at regular intervals.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 257 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Application in Biochemical Research: Thermolysin Inhibition

This compound is a known inhibitor of the metalloprotease thermolysin. The interaction involves the binding of the inhibitor to the active site of the enzyme, preventing substrate access.

References

- 1. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Bachem AG [bioscience.co.uk]

- 3. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Carbobenzyloxy (Z) Group: A Technical Guide to N-Protection in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic chemistry, particularly in the synthesis of peptides and complex organic molecules, the selective protection and deprotection of functional groups is paramount. Among the various protecting groups for amines, the Benzyloxycarbonyl (or Carbobenzyloxy, Cbz) group, commonly abbreviated as the Z-group, holds a significant place. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group was the first "modern" protecting group that enabled the controlled synthesis of peptides.[][2] Its robustness, ease of introduction, and selective removal have made it a valuable tool in the chemist's arsenal (B13267) for over nine decades.[2]

This technical guide provides an in-depth overview of Z-protected amino acids, detailing their synthesis, deprotection methodologies, and applications in modern organic synthesis and drug development.

The Benzyloxycarbonyl (Z) Protecting Group

The Z-group is a carbamate-based protecting group for primary and secondary amines. It is introduced by the reaction of an amine with benzyl (B1604629) chloroformate under alkaline conditions.[3] The resulting N-Z-protected amino acid is stable to a wide range of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc, making it an orthogonal protecting group in many synthetic strategies.[2][4]

The primary advantages of using the Z-group include:

-

Stability: Z-protected amines are stable to both basic and mild acidic conditions.[2]

-

Crystallinity: The introduction of the Z-group often imparts crystallinity to the protected amino acid, facilitating purification by recrystallization.[3]

-

Prevention of Racemization: The urethane-type protection offered by the Z-group helps in suppressing racemization during peptide coupling reactions.

Synthesis of Z-Protected Amino Acids

The most common method for the N-protection of amino acids with the Z-group is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate in the presence of a base.

General Experimental Protocol: N-Protection of Glycine (B1666218)

This protocol outlines the synthesis of N-Z-Glycine.

Materials:

-

Glycine

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Concentrated Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution in a flask.

-

Cooling: Cool the solution in an ice bath to 0°C with continuous stirring.

-

Reaction: Simultaneously add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise to the cooled glycine solution over a period of 30 minutes. Maintain the temperature at 0°C.

-

Stirring: After the addition is complete, stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The Z-protected amino acid will remain in the aqueous layer.

-

Acidification: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid. This will precipitate the N-Z-Glycine.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold water, and dry to yield the final product.

Experimental Workflow for N-Protection

Deprotection of Z-Protected Amino Acids

The removal of the Z-group can be achieved through several methods, with catalytic hydrogenolysis and acidolysis being the most common. The choice of deprotection method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group removal. It involves the cleavage of the benzylic C-O bond by catalytic hydrogenation.

General Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Z-protected amino acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the Z-protected amino acid in methanol or ethanol in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation:

-

Using H₂ gas: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

-

Using Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (B1220265) and reflux the mixture.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid.

Acidolysis with HBr in Acetic Acid

This method is employed when the molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). It involves the cleavage of the Z-group under strong acidic conditions.

General Experimental Protocol: HBr/Acetic Acid Deprotection

Materials:

-

Z-protected amino acid

-

33% Hydrogen bromide (HBr) in acetic acid solution

-

Diethyl ether (cold)

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the Z-protected amino acid in a minimal amount of 33% HBr in acetic acid solution at room temperature.

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Precipitation: Add cold diethyl ether to the reaction mixture to precipitate the hydrobromide salt of the deprotected amino acid.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry. The free amine can be obtained by neutralization with a suitable base.

Experimental Workflow for Deprotection

Quantitative Data

The efficiency of both protection and deprotection reactions is crucial for the overall success of a synthetic route. The following table summarizes representative yields for the synthesis and deprotection of various Z-protected amino acids.

| Amino Acid | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Purity (%) | Reference(s) |

| L-Cyclohexylglycine | 82.3 | - | - | 99.5 | [5] |

| Glycine | 88 | Catalytic Transfer (HCOOH) | 95 | - | [6] |

| Phenylalanine | - | Catalytic Transfer (HCOOH) | 95 | - | [6] |

| Alanine | - | Catalytic Transfer (HCOOH) | 95 | - | [6] |

| Methionine | - | Catalytic Transfer (HCOOH) | 89 | - | [6] |

| Lysine | - | Catalytic Transfer (HCOOH) | 92 | - | [6] |

| Proline | - | Catalytic Transfer (HCOOH) | 92 | - | [6] |

Note: Purity is often determined by reversed-phase HPLC assay, and optical purity by normal-phase chiral HPLC assay.[5]

Applications in Drug Development

The Z-group has been instrumental in the synthesis of numerous pharmaceutical compounds, particularly in the realm of peptide-based drugs and other complex molecules.

-

Peptide Synthesis: While largely superseded by Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant in solution-phase peptide synthesis, which is often employed for large-scale industrial production.[4] Its stability and the crystallinity it imparts are advantageous in this context.

-

Synthesis of Peptide Drugs: Z-protected amino acids are key intermediates in the synthesis of various peptide-based therapeutics. For instance, the proteasome inhibitor MG132 (Z-Leu-Leu-Leu-al) is a widely used research tool in cell biology and has been investigated for its therapeutic potential.[7]

-

Synthesis of Non-Peptide Pharmaceuticals: The Z-group is also utilized in the synthesis of non-peptidic drugs. An example is its use in the large-scale preparation of an intermediate for Zofenopril , an ACE inhibitor used to treat hypertension.

Conclusion

The benzyloxycarbonyl (Z) group, despite being one of the oldest amine protecting groups, continues to be a cornerstone in organic synthesis. Its unique combination of stability, ease of introduction, and versatile deprotection options ensures its continued relevance for researchers, scientists, and drug development professionals. A thorough understanding of the methodologies for the protection and deprotection of amino acids with the Z-group is essential for the successful design and execution of complex synthetic routes in both academic research and industrial applications.

References

- 2. researchgate.net [researchgate.net]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. peptide.com [peptide.com]

- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

Z-Phe-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine), a key building block in peptide synthesis and drug development. Adherence to the following protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | N-(Carbobenzyloxy)-L-phenylalanine, Z-L-Phenylalanine, Cbz-L-Phe-OH |

| CAS Number | 1161-13-3[1][2] |

| Molecular Formula | C₁₇H₁₇NO₄[1][2] |

| Molecular Weight | 299.32 g/mol |

| Appearance | White to off-white powder[1] |

| Melting Point | 83-94 °C[1] |

| Optical Rotation | [a]D²⁰ = +5 ± 2º (c=2 in Acetic Acid)[1] |

| Storage Temperature | 0-8 °C[1] |

Toxicological Data and Hazard Identification

The primary hazards associated with this compound are:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

It is important to note that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[3]

Safety and Handling Precautions

Proper handling of this compound is essential to prevent exposure and contamination. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly. |

| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling large quantities or when engineering controls are not sufficient to minimize dust inhalation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

For procedures that may generate dust, a chemical fume hood is recommended.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in laboratory areas.

-

Keep containers tightly closed when not in use.[4]

Experimental Protocols for Safe Handling

The following protocols provide a framework for the safe handling of this compound in a research setting.

Weighing Powdered this compound

This protocol is designed to minimize the risk of inhalation and contamination when weighing this compound powder.

Caption: Workflow for Safely Weighing this compound.

Preparation of this compound Solutions

This protocol outlines the steps for safely dissolving powdered this compound.

Caption: Protocol for Preparing this compound Solutions.

Storage and Stability

To ensure the longevity and stability of this compound, proper storage is critical.

Table 3: Storage Recommendations for this compound

| Form | Storage Condition | Rationale |

| Powder | Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed.[1] | Protects from moisture and degradation. |

| In Solution | Aliquot and store at -20°C or -80°C for long-term storage.[5] | Minimizes freeze-thaw cycles and degradation in solution.[5] |

Spill and Disposal Procedures

In the event of a spill, follow these procedures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates the overall logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Overall Workflow for Safe this compound Handling.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound while maintaining its quality and integrity for their critical work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the most up-to-date information.

References

Methodological & Application

Application Notes and Protocols: The Use of N-Protected Phenylalanine in Solid-Phase Peptide Synthesis

An initial search for a standard "Z-Phe-OH protocol for solid-phase peptide synthesis" has yielded limited results, which aligns with the general understanding that the Z (benzyloxycarbonyl) protecting group is not commonly used in modern solid-phase peptide synthesis (SPPS). The primary reason is the harsh cleavage conditions required for the Z-group (typically hydrogenolysis or strong acids like HBr in acetic acid), which are often incompatible with the solid supports and other protecting groups used in standard SPPS workflows (like Fmoc or Boc).

The Z-group is more traditionally associated with solution-phase peptide synthesis.

Therefore, to fulfill the user's request, I will proceed with a modified plan:

-

Explain the context: I will start by explaining the role of N-alpha-protecting groups in SPPS and clarify why this compound is not a standard choice, detailing the incompatibility issues.

-

Provide a standard protocol for comparison: I will provide a detailed protocol for the most common method using Fmoc-Phe-OH , which is the current industry and research standard. This will give the user a practical and validated protocol.

-

Develop a hypothetical/specialized this compound protocol: I will construct a theoretical protocol for how one might use this compound in SPPS for a specialized application, for instance, if the Z-group is required for a specific orthogonal protection scheme. This protocol will be based on general SPPS principles and the known chemistry of the Z-group, and it will include strong caveats about the challenges and potential issues.

-

Data Presentation and Visualization: I will create the requested tables and Graphviz diagrams for both the standard Fmoc protocol and the hypothetical this compound workflow to allow for clear comparison.

This approach will provide the user with the practical information they likely need (the standard Fmoc-Phe-OH protocol) while still directly addressing their specific query about this compound and educating them on the relevant chemistry and its limitations in this context.

I will now proceed with gathering the necessary information for the Fmoc-Phe-OH protocol and the chemical principles for the hypothetical this compound protocol.The user is asking for a detailed application note and protocol for using this compound in solid-phase peptide synthesis (SPPS). As established, this is not a standard procedure. Therefore, the best approach is to:

-

Explain the limitations: Clearly state why Z-protected amino acids are not typically used in SPPS.

-

Provide the standard alternative: Detail the protocol for Fmoc-Phe-OH, which is the common method.

-

Construct a hypothetical this compound protocol: Based on chemical principles, outline a possible, non-standard workflow for using this compound in SPPS, highlighting the necessary modifications and challenges.

-

Create comparative data tables: Summarize the key differences in reagents, conditions, and outcomes between the Fmoc and hypothetical Z-protocols.

-

Generate Graphviz diagrams: Visualize both the standard Fmoc-SPPS cycle and the hypothetical Z-SPPS cycle.

This plan addresses the user's specific request while providing them with the necessary context and a practical, usable protocol (the Fmoc one). I have enough information from the previous steps to start constructing this response without needing further Google searches. I can now proceed to write the application note.

Audience: Researchers, scientists, and drug development professionals.

Introduction to N-α-Protection in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the stepwise construction of a peptide chain anchored to an insoluble resin support. A key principle of SPPS is the use of temporary protecting groups for the N-terminus (N-α) of the incoming amino acid. This strategy prevents self-polymerization and ensures that the amino acids are added in the correct sequence.

The ideal N-α-protecting group must be stable during the coupling reaction but easily and selectively removable under conditions that do not affect the peptide-resin linkage or any side-chain protecting groups. The two dominant strategies in SPPS are based on the acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

This compound in Peptide Synthesis: A Historical Perspective and Modern Limitations

N-Benzyloxycarbonyl-L-phenylalanine (this compound) features the Z-group (benzyloxycarbonyl), a protecting group of significant historical importance in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was instrumental in the first chemical synthesis of peptides.

However, the Z-group is rarely used as a temporary N-α-protecting group in modern SPPS for several critical reasons:

-

Harsh Cleavage Conditions: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or strong acidic conditions (e.g., HBr in acetic acid).

-

Incompatibility with Solid Support: Catalytic hydrogenolysis is inefficient and difficult to perform on a solid resin support. Strong acidolysis can prematurely cleave the peptide from many common SPPS resins (e.g., Wang, Rink Amide).

-

Lack of Orthogonality: The cleavage conditions are not orthogonal to the standard side-chain protecting groups and resin linkers used in Fmoc or Boc strategies, leading to side reactions and a failed synthesis.

Due to these limitations, Z-protected amino acids are now primarily used in solution-phase synthesis or for specific applications in SPPS, such as the permanent protection of a side-chain amine (e.g., Z-Lys-OH) where the Z-group is removed only at the final cleavage step.

This document provides a detailed protocol for the standard, recommended method using Fmoc-Phe-OH and a hypothetical protocol for a specialized application of This compound to illustrate the necessary considerations.

Data Summary: Comparison of Fmoc vs. Hypothetical Z-Strategy

The following tables summarize the key differences between the standard Fmoc-based protocol and a hypothetical Z-based protocol for the incorporation of a single phenylalanine residue.

Table 1: Reagents and General Conditions

| Parameter | Standard Fmoc-Phe-OH Protocol | Hypothetical this compound Protocol |

| N-α-Protected Amino Acid | Fmoc-Phe-OH | This compound |

| Resin | Rink Amide, Wang, or similar | Acid-stable resin (e.g., Merrifield) |

| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | HBr in Acetic Acid / Trifluoroacetic Acid (TFA) |

| Coupling Reagents | HBTU/HOBt or HATU/HOAt with DIPEA | DIC/HOBt or similar carbodiimide (B86325) methods |

| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM), DMF |

| Cycle Time (per residue) | 1-2 hours | Potentially longer due to difficult deprotection |

| Compatibility | High compatibility with standard side-chain protecting groups | Low compatibility; requires highly acid-resistant side-chain protection |

Table 2: Key Process Steps and Outcomes

| Step | Standard Fmoc-Phe-OH Protocol | Hypothetical this compound Protocol |

| 1. Deprotection | Mechanism: Base-mediated (E1cB elimination) | Mechanism: Strong acidolysis |

| Conditions: Mild, fast (5-20 min) | Conditions: Harsh, potential for side reactions | |

| 2. Washing | DMF, DCM | DCM, Neutralizing base (e.g., DIPEA in DCM) |

| 3. Coupling | Efficiency: Typically >99% | Efficiency: Expected to be lower due to potential resin degradation |

| Monitoring: Kaiser test or similar | Kaiser test | |

| 4. Final Cleavage | 95% TFA with scavengers | HF or TFMSA (Trifluoromethanesulfonic acid) |

| Overall Yield & Purity | High | Expected to be significantly lower |

Experimental Protocols

Standard Protocol: Fmoc-Phe-OH Incorporation

This protocol describes the addition of one Fmoc-Phe-OH residue to a growing peptide chain on a Rink Amide resin.

Materials:

-

Rink Amide resin (e.g., 0.5 mmol/g substitution)

-

Fmoc-Phe-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solution: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Phe-OH, HBTU, and HOBt in a minimum volume of DMF.

-

Add DIPEA to the activation mixture. The solution will typically change color.

-

Allow to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (2 times).

-

-

Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.

Hypothetical Protocol: this compound Incorporation (for Specialized Applications)

This protocol is a theoretical workflow for incorporating this compound. It assumes the use of a highly acid-resistant Merrifield resin and orthogonal side-chain protecting groups that can withstand the harsh deprotection steps. This method is not recommended for routine synthesis.

Materials:

-

Merrifield resin

-

This compound (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

HOBt (3 equivalents)

-

Deprotection solution: 33% HBr in Acetic Acid or 50% TFA in DCM

-

Solvents: DCM, DMF

-

Neutralization solution: 10% DIPEA in DCM

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

-

Z-Group Deprotection (Caution: Highly Corrosive):

-

Drain the DCM.

-

Add the deprotection solution (e.g., 50% TFA in DCM) to the resin.

-

Agitate for 60-90 minutes.

-

Drain the acid solution.

-

Wash thoroughly with DCM (5 times).

-

-

Neutralization:

-

Wash the resin with the 10% DIPEA/DCM solution (3 times for 2 minutes each) to neutralize the protonated amine.

-

Wash with DCM (3 times) and DMF (3 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound and HOBt in DMF.

-

Add DIC and allow to pre-activate for 5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the neutralized, deprotected resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Confirmation: Perform a Kaiser test. A negative result indicates complete coupling.

Visualized Workflows (Diagrams)

The following diagrams illustrate the cyclical nature of the standard Fmoc-SPPS workflow and the hypothetical Z-SPPS workflow.

Application Notes and Protocols: Coupling Reaction of Z-Phe-OH with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with primary amines. This foundational reaction is crucial in peptide synthesis and the development of peptidomimetics and other amide-containing molecules for therapeutic and research purposes.

Introduction

The formation of an amide bond between a carboxylic acid and a primary amine is a cornerstone of organic and medicinal chemistry. This compound is a commonly used N-protected amino acid in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection of the alpha-amino group, preventing self-condensation and other side reactions, while being removable under specific conditions such as catalytic hydrogenolysis.

The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to achieve high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral center in this compound. The choice of coupling reagent and reaction conditions is critical and depends on the specific primary amine substrate, desired scale, and cost considerations.

Applications in Research and Drug Development

The amide bond formed by coupling this compound with primary amines is fundamental to the synthesis of peptides and peptidomimetics. Phenylalanine residues are crucial components of many biologically active peptides. Incorporating this compound into a peptide sequence is a key step in the synthesis of therapeutics for various diseases, including cancer and metabolic disorders.[1] The resulting peptides can mimic or inhibit natural protein-protein interactions, acting as agonists or antagonists of cellular receptors.

Overview of Common Coupling Methods

Several classes of reagents are effective for the coupling of this compound with primary amines. The most common strategies involve the use of carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation.

-

Carbodiimide-Based Reagents (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included, which trap the intermediate as a less reactive but more stable active ester.[2]

-

Phosphonium Salt Reagents (e.g., BOP, PyBOP): Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid by forming an active ester with HOBt. They are known for their high efficiency, though the byproduct of BOP, hexamethylphosphoramide (B148902) (HMPA), is carcinogenic, leading to the development of safer alternatives like PyBOP.[3]

-

Uronium/Aminium Salt Reagents (e.g., HBTU, HATU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are highly efficient and rapid. They react with the carboxylate to form an active ester, promoting fast coupling with minimal side reactions when used in appropriate stoichiometry.[2][4]

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the coupling of this compound with various primary amines using different coupling methodologies.

Table 1: Comparison of Coupling Reagent Performance for Z-Amino Acid Coupling

| Coupling Reagent/Method | Primary Amine Example | Typical Yield (%) | Notes |

| DCC/HOBt | H-Leu-Val-Ile-His-NH₂ | Good (not specified) | Standard method for solution-phase synthesis.[5] |

| EDC/HOBt/DMAP | Aniline Derivatives | 70 - 92% | Effective for electron-deficient amines.[6] |

| HBTU/DIEA | Amino Acid Esters | >90% | Fast and efficient, a common choice for standard couplings.[7] |

| BOP/DIEA | Resin-bound Amine | High (not specified) | Very rapid and effective, but generates a carcinogenic byproduct.[3] |

| Pyridine/CBr₄ (Light-mediated) | Benzylamine | 85% | A newer photochemical method.[8] |

Table 2: Reported Yields for the Synthesis of Z-Phe-Dipeptides

| Product | Coupling Method | Yield (%) | Reference |

| Z-Phe-NH-NH-CO-CH₃ | Acetic Anhydride/TEA | 83% | [9] |

| Z-Phe-Phe-NH₂ | Not Specified | 95% | [1] |

| Z-Phe-Val-OH to H-Pro-NH₂ | DIPCDI/Oxyma | 96% | [10] |

| Z-Phe-N₃ | HBTU/DIEA/NaN₃ | 82% | [11] |

Experimental Protocols

The following are detailed protocols for common methods of coupling this compound with primary amines in a solution-phase synthesis context.

Protocol 1: Coupling using EDC/HOBt

This method is cost-effective and the byproducts are water-soluble, simplifying the workup procedure.

Materials:

-

This compound (1.0 eq)

-

Primary amine hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Add the primary amine hydrochloride (1.0 eq) to the solution.

-

Add DIEA or TEA (2.0 eq) to neutralize the hydrochloride salt and maintain a basic environment.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Coupling using HBTU/DIEA

This is a rapid and highly efficient method, often preferred for its reliability.

Materials:

-

This compound (1.0 eq)

-

Primary amine (or its hydrochloride salt) (1.0 eq)

-

HBTU (1.0 eq)

-

DIEA (2.0 eq if starting from free amine, 3.0 eq if starting from hydrochloride salt)

-

Anhydrous DMF

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a flask, dissolve this compound (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

-

Add DIEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the primary amine (1.0 eq) in DMF. If using the hydrochloride salt, add 1.0 eq of DIEA to liberate the free amine.

-

Add the amine solution to the pre-activated this compound solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Purification by Silica Gel Column Chromatography

Materials:

-

Crude peptide product

-

Silica gel (60-120 or 230-400 mesh)

-

Eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient)

-

Chromatography column

-

Collection tubes

Procedure:

-

Select Eluent: Determine a suitable eluent system by running TLC plates of the crude product in various solvent mixtures. A good system will show separation of the product spot from impurities with an Rf value for the product between 0.2 and 0.4.

-

Pack the Column: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure the silica bed is compact and free of air bubbles.[12]

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated crude product directly onto the column.[12]

-

Elute the Column: Begin elution with the determined solvent system. Apply gentle air pressure to maintain a steady flow rate.[12]

-

Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified peptide.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for the coupling reaction and the mechanisms of the key coupling reagents.

Caption: General experimental workflow for solution-phase coupling.

Caption: Carbodiimide coupling mechanism with HOBt additive.

References

- 1. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]